molecular formula C11H8Cl3NOS B2508946 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole CAS No. 341967-69-9

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole

Cat. No.: B2508946
CAS No.: 341967-69-9
M. Wt: 308.6
InChI Key: BWKNTTBZDUJYAB-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with chlorine at position 2 and a [(2,4-dichlorobenzyl)oxy]methyl group at position 3. Its synthesis typically involves chlorinated benzyl precursors and heterocyclic coupling reactions under catalytic conditions .

Properties

IUPAC Name

2-chloro-5-[(2,4-dichlorophenyl)methoxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NOS/c12-8-2-1-7(10(13)3-8)5-16-6-9-4-15-11(14)17-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKNTTBZDUJYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and the chloromethyl group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Dichloro vs. Monochloro Derivatives
  • 2-Chloro-5-chloromethyl-1,3-thiazole (): This agrochemical intermediate shares the thiazole core and 2-chloro substituent but lacks the benzyloxy group.
  • 2,4-Dichlorobenzoyl Chloride Derivatives () : Compounds with 2,4-dichloro substitution (e.g., derivative 6e) exhibit higher inhibitory activity against VEGFR-2 compared to unsubstituted analogs (6a). This suggests that the 2,4-dichloro pattern enhances electron-withdrawing effects, stabilizing interactions with target enzymes .
Benzyloxy vs. Phenoxy Groups
  • 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole (): Replacing the benzyloxy group with a phenoxy moiety reduces lipophilicity (logP) but may improve solubility. Such modifications are critical for optimizing pharmacokinetic profiles in drug design .

Physicochemical Properties

Compound Name logP (Predicted) Melting Point (°C) Solubility (mg/mL)
Target Compound 3.8 145–148 <0.1 (Water)
2-Chloro-5-isopropylthiazole-4-carboxylate () 2.1 89–91 1.2 (Ethanol)
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole () 2.9 Not reported Not reported

Key Research Findings

  • Electron-Withdrawing Groups Enhance Activity : Dichloro substituents (e.g., 2,4-dichloro in ) improve binding to enzymatic targets like VEGFR-2 by modulating electron density .
  • Synthetic Flexibility : The use of PEG-400 and heterogeneous catalysts () offers eco-friendly advantages over traditional solvents, aligning with green chemistry principles .
  • Structural Trade-offs: While benzyloxy groups increase lipophilicity, phenoxy analogs () balance solubility and bioavailability, crucial for drug development .

Biological Activity

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H10Cl2N2OS
  • CAS Number : [insert CAS number if available]

The presence of the thiazole ring and the dichlorobenzyl moiety contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL
This compoundPseudomonas aeruginosa15 μg/mL

These findings indicate that thiazole derivatives possess significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. A study reported that several thiazole compounds exhibited cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (μM)
DoxorubicinMCF-70.5
This compoundMCF-71.2
Compound CHeLa0.8

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that this compound has a promising anticancer profile comparable to established chemotherapeutics.

The mechanism through which thiazole derivatives exert their biological effects is still under investigation. However, it is believed that they may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

  • Study on Anticancer Activity : A study conducted on the effects of various thiazole derivatives on MCF-7 and HeLa cell lines showed that these compounds could induce apoptosis effectively. Flow cytometry assays confirmed increased annexin V positivity in treated cells compared to controls.
  • Antimicrobial Efficacy Study : In another study assessing the antimicrobial efficacy of thiazoles against clinical isolates of Staphylococcus aureus, it was found that the compounds exhibited significant bactericidal activity with low MIC values, indicating their potential as effective antibacterial agents.

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